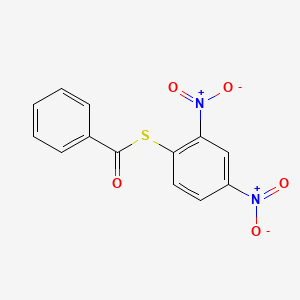![molecular formula C10H5N3O2 B14686718 6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione CAS No. 25727-51-9](/img/structure/B14686718.png)
6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione is a heterocyclic compound that features a fused ring system combining pyrrole and quinoxaline structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione typically involves the condensation of appropriate pyrrole and quinoxaline precursors. One common method involves the cyclization of a substituted pyrrole with a quinoxaline derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .
Scientific Research Applications
6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the modulation of signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors can effectively control tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]quinoxalines: Another class of compounds with a fused ring system, often explored for their biological activities.
Uniqueness
6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione is unique due to its specific ring fusion pattern and the presence of two carbonyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents .
Properties
CAS No. |
25727-51-9 |
|---|---|
Molecular Formula |
C10H5N3O2 |
Molecular Weight |
199.17 g/mol |
IUPAC Name |
pyrrolo[3,4-g]quinoxaline-6,8-dione |
InChI |
InChI=1S/C10H5N3O2/c14-9-5-3-7-8(12-2-1-11-7)4-6(5)10(15)13-9/h1-4H,(H,13,14,15) |
InChI Key |
CMOHYXGNLZJDFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C3C(=CC2=N1)C(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)




![5-[(e)-(4-Chloro-2,5-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14686689.png)



![4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate](/img/structure/B14686713.png)

